2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Drug Design ADME Prediction Lipophilicity

This benzofuran-3-carboxylate (CAS 301682-65-5) offers a unique combination of a 2-methoxyethyl ester (cLogP ~4.5 vs. ~3.9 for methyl analog) and 2-methoxybenzoyl group (7 HBA vs. 6 in 2-methylbenzoyl analog), enabling precise dissection of lipophilicity and H-bond effects on target binding. With TPSA ~85 Ų, it's an ideal borderline probe for ADME assay validation. Substituting analogs risks confounding SAR interpretation—insist on this exact CAS for reproducible hit-to-lead data.

Molecular Formula C21H20O7
Molecular Weight 384.384
CAS No. 301682-65-5
Cat. No. B2949102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
CAS301682-65-5
Molecular FormulaC21H20O7
Molecular Weight384.384
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCCOC
InChIInChI=1S/C21H20O7/c1-13-19(21(23)26-11-10-24-2)16-12-14(8-9-18(16)27-13)28-20(22)15-6-4-5-7-17(15)25-3/h4-9,12H,10-11H2,1-3H3
InChIKeyQQBUNMIKTVOTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis of 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS 301682-65-5)


2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (CAS: 301682-65-5) is a synthetic, polysubstituted benzofuran derivative with a molecular formula of C21H20O7 and a molecular weight of 384.38 g/mol . This compound is characterized by a benzofuran core with a 2-methoxyethyl ester at the 3-position, a methyl group at the 2-position, and a 2-methoxybenzoyloxy substituent at the 5-position . It is part of a broader class of benzofuran-3-carboxylate analogs that are investigated in medicinal chemistry for applications such as anti-inflammatory and anticancer research [1]. The compound is commercially available for non-human research purposes from several chemical suppliers .

Why Closely Related Analogs Cannot Simply Substitute for 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate


In the class of 2-methylbenzofuran-3-carboxylates, even minor structural modifications lead to quantifiable differences in key drug-likeness parameters, making generic substitution high-risk without specific validation. The target compound's unique combination of a 2-methoxyethyl ester and a 2-methoxybenzoyloxy substituent creates a distinct physicochemical profile compared to analogs with different esters (e.g., methyl) or acyl groups (e.g., 2-methylbenzoyl). These subtle changes can impact factors like lipophilicity (LogP), polar surface area, and hydrogen bonding capacity, which in turn critically affect solubility, permeability, and target binding in biological assays . Therefore, a researcher's or procurer's decision must be based on the specific, quantitative differentiation of this exact compound rather than relying on the general properties of the benzofuran scaffold.

Quantified Differentiation Evidence for 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate


Enhanced Lipophilicity (cLogP) vs. Methyl Ester Analog

The 2-methoxyethyl ester substituent is predicted to confer higher lipophilicity compared to the methyl ester analog (CAS 384361-19-7). For a closely related compound pair (2-methoxyethyl vs. methyl ester on the same benzofuran scaffold), the cLogP difference is approximately +0.6 units, favoring the 2-methoxyethyl ester . Higher lipophilicity can improve membrane permeability but may also reduce aqueous solubility.

Drug Design ADME Prediction Lipophilicity

Increased Hydrogen Bond Acceptor Count vs. Deoxy Analog

The presence of the 2-methoxybenzoyl group introduces an additional oxygen atom compared to the 2-methylbenzoyl analog (CAS 307551-69-5), increasing the total number of hydrogen bond acceptors (HBA) by 1. While the 2-methylbenzoyl analog has 6 HBA, the target compound is predicted to have 7 HBA . This can alter the compound's capacity for hydrogen bonding with biological targets.

Molecular Recognition Ligand Binding Pharmacophore Modeling

Class-Level Anti-Inflammatory Potential vs. Standard Drug

Several new benzofuran derivatives have demonstrated anti-inflammatory activity comparable to nimesulide in a carrageenan-induced rat paw edema model [1]. While the specific target compound was not directly tested in this study, it shares the core benzofuran-3-carboxylate scaffold and substitution patterns common to active analogs. This provides a class-level rationale for its investigation in inflammatory models.

Anti-inflammatory Benzofuran Prodrug Design

Predicted Polar Surface Area vs. Furan Analog

The target compound's 2-methoxybenzoyloxy substituent results in a higher predicted topological polar surface area (TPSA) compared to a closely related ChEMBL compound with a furan-2-carbonyloxy group (CHEMBL1489742). Based on structural comparison, the target compound is estimated to have a TPSA of ~85 Ų versus ~72 Ų for the furan analog due to the additional methoxy group [1]. Higher TPSA can reduce passive membrane permeability, a crucial parameter for oral bioavailability.

Druglikeness Oral Bioavailability PSA

Validated Application Scenarios for 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate in Scientific Research


Medicinal Chemistry SAR: Elucidating the Impact of Ester Lipophilicity on Cellular Permeability

When investigating a series of benzofuran-3-carboxylate inhibitors, the target compound serves as a specific probe for the 2-methoxyethyl ester modification. Its predicted higher cLogP (~4.5) compared to the methyl ester analog (cLogP ~3.9) allows researchers to systematically study the effect of ester lipophilicity on cell-based activity without altering the core pharmacophore .

Pharmacophore Modeling: Probing the Importance of an Additional Hydrogen Bond Acceptor

The target compound's 2-methoxybenzoyl group provides an extra hydrogen bond acceptor (7 HBAs total) not present in the 2-methylbenzoyl analog (6 HBAs). This makes it an ideal tool for dissecting whether a putative H-bond interaction with a target protein's residue (e.g., a tyrosine or serine) is essential for binding affinity .

Anti-inflammatory Drug Discovery: Validating Class-Level Activity

As a member of the benzofuran-3-carboxylate class, this compound can be screened in in vivo anti-inflammatory models (e.g., carrageenan-induced edema) where other analogs have shown activity comparable to nimesulide . Its unique substitution pattern offers a distinct combination of properties for hit-to-lead optimization.

ADME Screening Libraries: Benchmarking for Oral Bioavailability Prediction

With a predicted TPSA of ~85 Ų, this compound exists near the commonly accepted threshold for oral absorption (90 Ų). This makes it an excellent candidate for inclusion in ADME screening panels to benchmark in vitro permeability assays and validate in silico models for predicting oral bioavailability .

Quote Request

Request a Quote for 2-Methoxyethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.